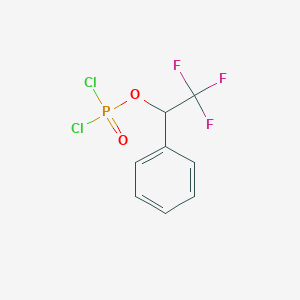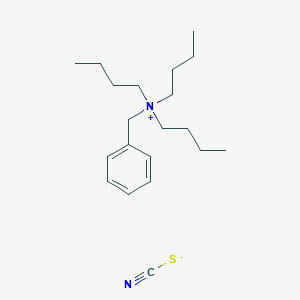![molecular formula C13H12N4O2 B14618879 Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- CAS No. 58537-70-5](/img/structure/B14618879.png)
Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pteridines, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Aplicaciones Científicas De Investigación
Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex heterocyclic compounds.
Biology: Studied for its role in enzyme cofactors and biological pigments.
Medicine: Investigated for its potential as an antimalarial agent and other therapeutic uses.
Industry: Utilized in the development of fluorescent dyes and other industrial chemicals
Mecanismo De Acción
The mechanism of action of benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, as an antimalarial agent, it may inhibit key enzymes in the parasite’s metabolic pathways, disrupting its lifecycle. The compound’s structure allows it to bind to active sites of enzymes, blocking their function and leading to the parasite’s death .
Comparación Con Compuestos Similares
Similar Compounds
Pterin: 2-amino-4(3H)-pteridinone
Lumazine: 2,4(1H,3H)-pteridinedione
Folic Acid: A pteridine derivative involved in various biological processes.
Uniqueness
Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups enhance its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
58537-70-5 |
|---|---|
Fórmula molecular |
C13H12N4O2 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
3,7,10-trimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H12N4O2/c1-7-4-5-9-8(6-7)14-10-11(16(9)2)15-13(19)17(3)12(10)18/h4-6H,1-3H3 |
Clave InChI |
LAJNDZUGDKTUJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C3=NC(=O)N(C(=O)C3=N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-3-Thiabicyclo[4.4.0]decane](/img/structure/B14618804.png)

![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)
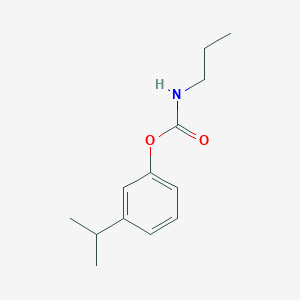
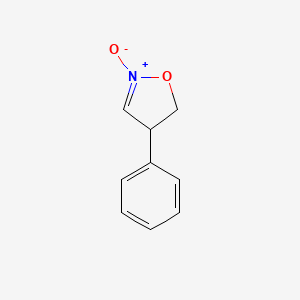
![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)

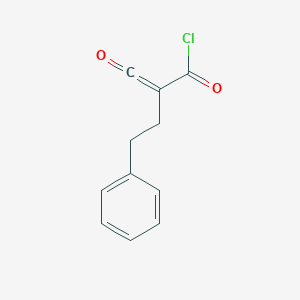
![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)

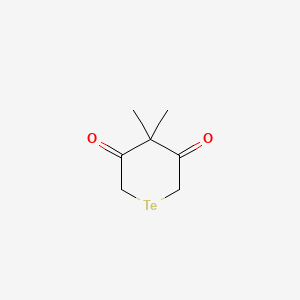
![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)
